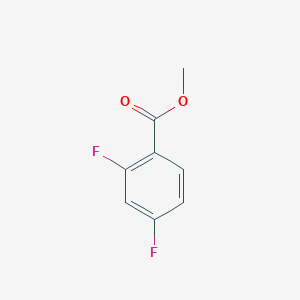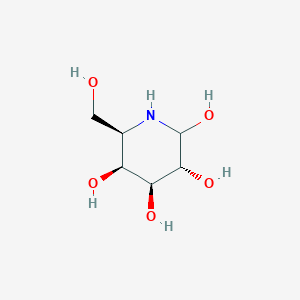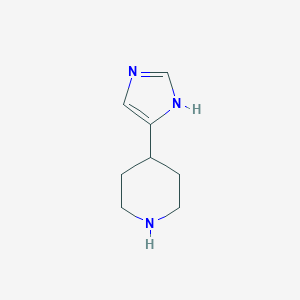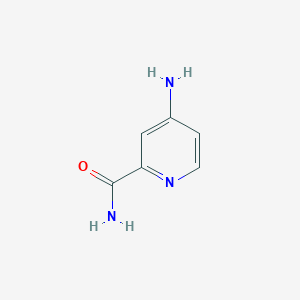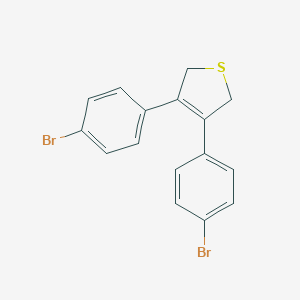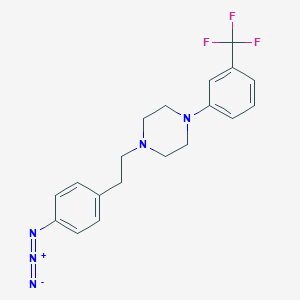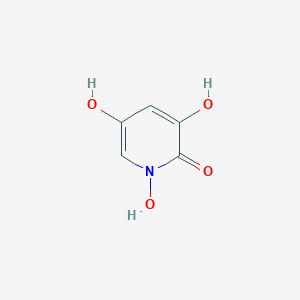
1,3,5-Trihydroxypyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5-Pyridinetriol, 1-oxide is a heterocyclic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of three hydroxyl groups and an N-oxide functional group on the pyridine ring. The unique structure of 2,3,5-Pyridinetriol, 1-oxide imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Pyridinetriol, 1-oxide typically involves the oxidation of 2,3,5-trihydroxypyridine. One common method includes the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the N-oxide functional group.
Industrial Production Methods: Industrial production of 2,3,5-Pyridinetriol, 1-oxide may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions: 2,3,5-Pyridinetriol, 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the corresponding amine.
Substitution: The hydroxyl groups on the pyridine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.
科学的研究の応用
2,3,5-Pyridinetriol, 1-oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 2,3,5-Pyridinetriol, 1-oxide involves its ability to interact with various molecular targets and pathways. The N-oxide functional group can act as a mild Lewis base, activating certain Lewis acidic parts of molecules and increasing the reactivity of nucleophilic parts towards electrophiles. This property makes it a valuable catalyst in various organic reactions. Additionally, its hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function.
類似化合物との比較
- 2,3,4,5-Tetrahydropyridine 1-oxide
- Pyridine N-oxide
- 2-Pyridinethiol 1-oxide
Comparison: 2,3,5-Pyridinetriol, 1-oxide is unique due to the presence of three hydroxyl groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. In contrast, compounds like pyridine N-oxide and 2-pyridinethiol 1-oxide have different functional groups that influence their chemical behavior and applications. The presence of multiple hydroxyl groups in 2,3,5-Pyridinetriol, 1-oxide allows for more diverse chemical modifications and interactions with biological targets, making it a versatile compound in scientific research.
特性
CAS番号 |
110038-54-5 |
|---|---|
分子式 |
C5H5NO4 |
分子量 |
143.1 g/mol |
IUPAC名 |
1,3,5-trihydroxypyridin-2-one |
InChI |
InChI=1S/C5H5NO4/c7-3-1-4(8)5(9)6(10)2-3/h1-2,7-8,10H |
InChIキー |
ULDVWSLVFJNZRJ-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)N(C=C1O)O)O |
正規SMILES |
C1=C(C(=O)N(C=C1O)O)O |
同義語 |
2,3,5-Pyridinetriol,1-oxide(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


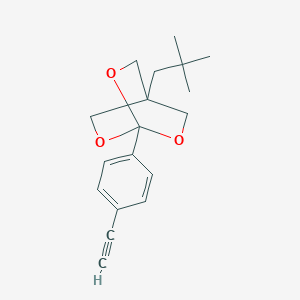
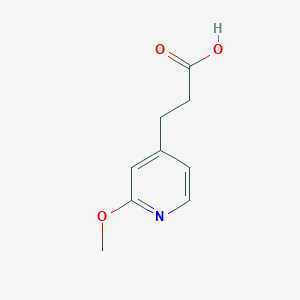
![4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile](/img/structure/B35426.png)
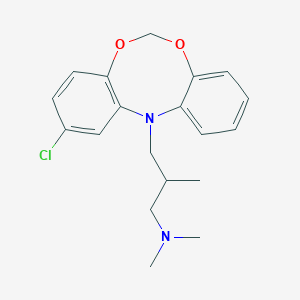

![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B35432.png)
